2,2'-((5-Amino-2-methoxyphenyl)imino)bisethanol
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Overview
Description
2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is known for its unique structure, which includes an amino group, a methoxy group, and two ethanol groups attached to a phenyl ring through an imino linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol typically involves the reaction of 5-amino-2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((5-Amino-2-hydroxyphenyl)imino)bisethanol
- 2,2’-((5-Amino-2-methylphenyl)imino)bisethanol
- 2,2’-((5-Amino-2-ethoxyphenyl)imino)bisethanol
Uniqueness
2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .
Properties
CAS No. |
71500-40-8 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[5-amino-N-(2-hydroxyethyl)-2-methoxyanilino]ethanol |
InChI |
InChI=1S/C11H18N2O3/c1-16-11-3-2-9(12)8-10(11)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7,12H2,1H3 |
InChI Key |
XQLSOIDBDQGCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N(CCO)CCO |
Origin of Product |
United States |
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